molecular formula C5H9NO2S B1242433 (S)-thiomorpholine-3-carboxylic acid CAS No. 73401-53-3

(S)-thiomorpholine-3-carboxylic acid

Cat. No.: B1242433
CAS No.: 73401-53-3
M. Wt: 147.2 g/mol
InChI Key: JOKIQGQOKXGHDV-SCSAIBSYSA-N
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Description

(S)-Thiomorpholine-3-carboxylic acid is a chiral sulfur-containing heterocyclic compound It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid functional group attached to the third carbon atom

Scientific Research Applications

(S)-Thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how it interacts with biological molecules or systems to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Thiomorpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from L-cysteine, the synthesis can proceed via cyclization with formaldehyde under acidic conditions to form the thiomorpholine ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, and purification through crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols and Amines: Formed through reduction and substitution reactions.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    Morpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

    Piperidine-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the sulfur, resulting in different biological activities.

Uniqueness: (S)-Thiomorpholine-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, along with the chiral center and carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3S)-thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429535
Record name (S)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-53-3
Record name (S)-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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